(3-Aminocyclobutyl)methanol hydrochloride chemical properties and structure
(3-Aminocyclobutyl)methanol hydrochloride chemical properties and structure
An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride
Introduction
(3-Aminocyclobutyl)methanol hydrochloride is a cycloalkane derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclobutane ring, provides versatile handles for chemical modification. This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.
Chemical Properties and Structure
(3-Aminocyclobutyl)methanol hydrochloride is a stable, solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Physicochemical Properties
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1] |
| CAS Number | 1284250-10-7 | [1] |
| Appearance | Off-white to light yellow solid/oil | [2] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 137.0607417 | [1] |
| Storage Temperature | Room temperature, keep dry and cool | [2] |
Chemical Structure
The molecule consists of a four-membered cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The presence of these functional groups on the stereogenic centers of the cyclobutane ring leads to the existence of cis and trans diastereomers.
Caption: 2D Structure of (3-Aminocyclobutyl)methanol Hydrochloride.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of (3-Aminocyclobutyl)methanol hydrochloride in a research setting. The following sections provide methodologies for its synthesis and purity analysis.
Synthesis of trans-3-Aminocyclobutanol
A key precursor to the title compound can be synthesized via a multi-step process starting from a cis isomer, which involves a stereochemical inversion. The following protocol is adapted from a patented synthesis method.[3]
Step 1: Mitsunobu Reaction for Stereochemical Inversion This step inverts the stereocenter at the hydroxyl-bearing carbon.
-
Reactants :
-
cis-3-dibenzylaminocyclobutanol
-
Carboxylic acid (e.g., benzoic acid)
-
Dialkyl azodicarboxylate (e.g., DIAD or DEAD)
-
Phosphine reagent (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure :
-
Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add the phosphine reagent to the stirred solution.
-
Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring progress by TLC or LC-MS.
-
Upon completion, isolate and purify the product, a trans-3-dibenzylaminocyclobutyl carboxylate.
-
Step 2: Hydrolysis of the Ester
-
Reactants :
-
trans-3-dibenzylaminocyclobutyl carboxylate
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., methanol, ethanol)
-
-
Procedure :
-
Dissolve the ester in the chosen alcohol solvent.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.[3]
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol This final step removes the benzyl protecting groups from the amine.
-
Reactants :
-
trans-3-dibenzylcyclobutanol
-
Palladium catalyst (e.g., Pd/C or palladium hydroxide)
-
Hydrogen source (e.g., hydrogen gas)
-
Solvent (e.g., methanol, ethanol, isopropanol)
-
-
Procedure :
-
Dissolve trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.
-
Add the palladium catalyst to the vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.
-
Carefully filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired trans-3-aminocyclobutanol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.[3]
-
HPLC Purity Analysis via Pre-column Derivatization
Due to the lack of a strong chromophore, HPLC analysis of (3-Aminocyclobutyl)methanol hydrochloride often requires pre-column derivatization.[4]
-
Objective : To determine the chemical and enantiomeric purity of 3-aminocyclobutanol hydrochloride.
-
Principle : The analyte is reacted with a UV-absorbing derivatizing agent to form diastereomers that can be separated on a standard achiral column.[4]
-
Materials :
-
3-aminocyclobutanol hydrochloride standard and sample
-
Derivatizing agent: (R)-(+)-1-phenylethanesulfonyl chloride
-
Base catalyst: triethylamine
-
Anhydrous organic solvent
-
-
Procedure :
-
Solution Preparation : Accurately weigh and dissolve the standard or sample in a suitable solvent.[4]
-
Derivatization : To a defined volume of the solution, add an excess of the derivatizing agent dissolved in an anhydrous organic solvent. Add a small amount of triethylamine to catalyze the reaction.[4]
-
Reaction : Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[4]
-
Quenching : Quench the reaction by adding a small amount of an aqueous solution.[4]
-
Analysis : Dilute the final solution with the mobile phase and inject it into the HPLC system.
-
Quantification : Calculate the purity by comparing the peak area of the main component to the total area of all peaks.[4]
-
Workflow and Logical Relationships
The process of synthesizing and verifying the purity of aminocyclobutanol derivatives involves a clear, sequential workflow. The following diagram illustrates the key stages from synthesis to final analysis.
Caption: Workflow for Synthesis and Analysis of target compound.
Safety and Handling
(3-Aminocyclobutyl)methanol hydrochloride is associated with several hazard statements:
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]
It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Facilities should be equipped with an eyewash fountain and safety shower.[7]
References
- 1. lookchem.com [lookchem.com]
- 2. 3-AMino-cyclobutaneMethanol hydrochloride | 130369-06-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. achmem.com [achmem.com]
- 6. 130369-06-1|(3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]

